molecular formula C5H9BrO2 B150588 5-Bromovaleric acid CAS No. 2067-33-6

5-Bromovaleric acid

Cat. No. B150588
Key on ui cas rn: 2067-33-6
M. Wt: 181.03 g/mol
InChI Key: WNXNUPJZWYOKMW-UHFFFAOYSA-N
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Patent
US05871954

Procedure details

5-bromopentanoic acid (2g, 11.0 mmol) was added to a solution of potassium hydroxide (2.48 g, 44.2 mmol) in 1-octanol (20 mL) and stirred at 97° C. for 27 hrs. After cooling, the product was extracted at pH=1 with ethyl acetate and water. The organic phase was dried over sodium sulfate and solvent was removed. 1-octanol was removed by short path (Kugelrohr) distillation (50°-70° C., 0.5 mm Hg). To ensure complete cleavage of the octyl ester, the residue was stirred 3 hrs with methanol/water/KOH (50%/50%/2.5 g, 40 mL) at 25° C. 1-octanol was extracted into ethyl acetate at pH=12. 5-(octyloxy)pentanoic acid was extracted from the aqueous phase into ethyl acetate after adjusting the pH to 1.5 with HCl. After drying over sodium sulfate, the solvent was removed at reduced pressure. Silica column chromatography in 10% ethyl acetate/hexane/0.3% formic acid, yielded 5-(octyloxy)pentanoic acid (235 mg, 9%): mp<30° C.; 1H NMR (300 MHz, CDCl3) δ 0.88 (t, 3H, J=6.6), 1.18-1.39 (bm, 10H, methylene envelope), 1.48-1.77 (bm, 6H, CH2CH2OCH2CH2, CH2CH2COOH), 2.39 (t, 2H, J=7.1, CH2COOH), 3.34-3.49 (bm, 4H, CH2OCH2), 10.66 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3) 14.18, 21.59, 22.73, 26.22, 29.03, 29.32, 29.51, 29.72, 31.89, 33.85, 70.22, 71.07, 179.55; m/z 231 (M+H).
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[OH-].[K+].[CH2:11]([OH:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>>[CH2:11]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
BrCCCCC(=O)O
Name
Quantity
2.48 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 °C
Stirring
Type
CUSTOM
Details
stirred at 97° C. for 27 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product was extracted at pH=1 with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
1-octanol was removed by short path (Kugelrohr) distillation (50°-70° C., 0.5 mm Hg)
STIRRING
Type
STIRRING
Details
the residue was stirred 3 hrs with methanol/water/KOH (50%/50%/2.5 g, 40 mL) at 25° C
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
1-octanol was extracted into ethyl acetate at pH=12
EXTRACTION
Type
EXTRACTION
Details
5-(octyloxy)pentanoic acid was extracted from the aqueous phase into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
C(CCCCCCC)OCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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